molecular formula C14H19BrN2O B3251402 N-(1-benzylpiperidin-4-yl)-2-bromoacetamide CAS No. 209223-86-9

N-(1-benzylpiperidin-4-yl)-2-bromoacetamide

Cat. No.: B3251402
CAS No.: 209223-86-9
M. Wt: 311.22 g/mol
InChI Key: IOINEOJXCXIGON-UHFFFAOYSA-N
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Description

Significance of the N-(1-benzylpiperidin-4-yl) Moiety as a Privileged Scaffold in Chemical Biology Research

The N-(1-benzylpiperidin-4-yl) moiety is a core structural framework frequently encountered in the design of biologically active compounds, earning it the designation of a "privileged scaffold". Such scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them valuable starting points for drug discovery. The phenyl(piperidin-4-yl)methanone (B1296144) fragment, which is structurally related, is recognized as a privileged structure in the development of new drugs, appearing in a multitude of bioactive small molecules with therapeutic properties ranging from antipsychotic to neuroprotective. nih.govnih.govwho.int

The significance of the N-benzylpiperidine portion, specifically, is pronounced in the field of neuroscience. This scaffold is a key pharmacophoric element for ligands targeting sigma receptors (σ₁ and σ₂). nih.gov A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, for instance, has been shown to exhibit high affinity and selectivity for σ₁ receptors. nih.gov The versatility of this scaffold allows for systematic chemical modifications to explore structure-activity relationships (SAR), optimizing potency and selectivity for a desired biological target. Research has demonstrated that substitutions on both the benzyl (B1604629) group and the acetamide (B32628) portion of related molecules can significantly influence binding affinity for sigma receptors. chemimpex.com

Historical Context of Piperidine-Based Compounds in Mechanistic and Target-Oriented Studies

The piperidine (B6355638) ring is a ubiquitous heterocyclic motif in medicinal chemistry and is a cornerstone of numerous pharmaceuticals. medchemexpress.comsigmaaldrich.comnih.gov Historically, the piperidine framework is found in a vast array of natural alkaloids and synthetic drugs, validating its importance in the development of therapeutic agents. unisi.itucsd.edu Its derivatives are present in more than twenty classes of pharmaceuticals, including analgesics, antihistamines, and notably, antipsychotics. medchemexpress.comresearchgate.net

In the realm of mechanistic and target-oriented studies, piperidine-based compounds have been instrumental. For example, many typical and atypical antipsychotic drugs feature a piperidine or a related piperazine (B1678402) ring, acting on dopamine (B1211576) and serotonin (B10506) receptors. nih.govsigmaaldrich.com The development of drugs like haloperidol (B65202), which contains a substituted piperidine ring, was a landmark in the treatment of psychiatric disorders and spurred further research into receptor pharmacology. The constrained, saturated nature of the piperidine ring allows it to present substituents in well-defined three-dimensional orientations, which is crucial for specific interactions with protein binding sites. This property has made it an invaluable tool for probing receptor architecture and designing receptor-subtype-selective ligands.

Overview of Research Trajectories for N-(1-benzylpiperidin-4-yl)-2-bromoacetamide and its Analogues

The research trajectory for this compound is best understood by examining its constituent parts: the N-(1-benzylpiperidin-4-yl) scaffold and the 2-bromoacetamide (B1266107) reactive group. As established, analogues lacking the bromine atom, such as N-(1-benzylpiperidin-4-yl)phenylacetamide, have been extensively synthesized and studied as high-affinity, selective ligands for the sigma-1 (σ₁) receptor. nih.gov These studies form the foundation for the rational design of the bromo-derivative.

The inclusion of the 2-bromoacetamide moiety introduces a chemically reactive electrophilic site. Bromoacetamides are well-known alkylating agents used in biochemical research for the covalent modification of proteins, often by reacting with nucleophilic amino acid residues like cysteine or histidine. chemimpex.com This functional group transforms a reversible-binding ligand into a potential irreversible or covalent ligand. Such molecules are powerful research tools known as affinity labels or chemical probes.

Therefore, the primary research trajectory for this compound is its application as a chemical probe to study its biological target, which, based on its structural analogues, is likely the σ₁ receptor. The intended research applications include:

Irreversible Receptor Labeling: By forming a covalent bond, the compound can be used to permanently block the receptor's binding site. This is useful for studying the physiological role of the receptor without the complication of the ligand dissociating over time.

Target Identification and Validation: Covalently tagged receptors can be isolated and identified using proteomic techniques, confirming the compound's molecular target in complex biological systems.

Structural Biology Studies: Covalently bound ligands can help stabilize a receptor protein in a specific conformation, aiding in structural elucidation through techniques like X-ray crystallography.

While extensive studies on the non-brominated analogues have focused on their binding affinities and potential for in-vivo imaging, the research on this compound itself is geared towards its utility as a mechanistic tool for fundamental receptor biology. nih.govchemicalbook.com

Table of Binding Affinities for N-(1-benzylpiperidin-4-yl)acetamide Analogues

This table presents data for analogues of the title compound, demonstrating the high affinity of this scaffold for sigma receptors.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity (σ₂/σ₁)
N-(1-benzylpiperidin-4-yl)phenylacetamide nih.govσ₁3.9061.5
N-(1-benzylpiperidin-4-yl)phenylacetamide nih.govσ₂240-
2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide nih.govσ₁3.56187.4
2-Fluoro-N-(1-benzylpiperidin-4-yl)phenylacetamide nih.govσ₂667-
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide chemicalbook.comσ₁/σ₂4.6~1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-bromoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O/c15-10-14(18)16-13-6-8-17(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOINEOJXCXIGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CBr)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Biological Activity in N-(1-benzylpiperidin-4-yl)-2-bromoacetamide Analogues

Systematic structural modifications of the parent compound have illuminated the key features necessary for potent biological activity, particularly as ligands for sigma receptors. The core scaffold, consisting of a central piperidine (B6355638) ring linked to a benzyl (B1604629) group and an acetamide (B32628) side chain, provides a versatile template for exploring these interactions.

The N-benzyl group is a crucial component for high-affinity binding in this class of compounds. Research into related N-(1-benzylpiperidin-4-yl)arylacetamides, which serve as close surrogates for the bromoacetamide title compound, has shown that substitutions on the aromatic ring of the benzyl moiety can modulate binding affinity and selectivity.

Generally, substitutions on the benzyl ring lead to either a similar or a slightly decreased affinity for sigma-1 (σ1) receptors. nih.gov For instance, the introduction of a halogen atom to the benzyl ring, in conjunction with a halogen on the phenylacetamide moiety, was found to maintain similar affinity for σ1 receptors while significantly increasing the affinity for sigma-2 (σ2) receptors. nih.gov This suggests that the benzyl binding pocket can tolerate some substitution, and that such modifications can be a strategic tool for tuning receptor subtype selectivity. The interaction is likely governed by hydrophobic and van der Waals forces, where the benzyl group fits into a corresponding hydrophobic pocket on the receptor.

The piperidine ring is a fundamental scaffold in a vast number of pharmaceuticals, valued for its ability to orient functional groups in a defined three-dimensional space and for the presence of a basic nitrogen atom, which is often protonated at physiological pH and can form key ionic interactions with receptors. researchgate.netuniroma1.it

For the N-(1-benzylpiperidin-4-yl) scaffold, the piperidine ring's primary roles are:

Structural Core: It acts as a rigid linker, correctly positioning the N-benzyl group and the acetamide side chain for optimal interaction with the target receptor.

Basic Nitrogen Center: The nitrogen atom is a key pharmacophoric element, typically engaging in an ionic bond or a strong hydrogen bond with an acidic residue (like aspartic or glutamic acid) in the receptor binding site. uniroma1.it

Conformational Anchor: The chair conformation of the piperidine ring dictates the spatial relationship between its substituents. Modifications that constrain the ring into different conformations, such as introducing bridges (e.g., forming a quinuclidine moiety), can significantly impact binding affinity by altering how well the ligand fits into the binding pocket. nih.gov Studies on related piperidine-based inhibitors have shown that stereochemistry is critical; different cis/trans isomers can exhibit profoundly different receptor selectivity profiles, for example, between dopamine (B1211576), norepinephrine, and serotonin (B10506) transporters. nih.gov

While direct modifications to the piperidine ring of this compound are not extensively detailed in the provided literature, the principles derived from analogous systems underscore its importance. Any modification, such as adding substituents to the ring carbons or altering its conformation, would be expected to have a substantial effect on biological activity. nih.govnih.gov

The N-acyl portion of the molecule, represented here by the bromoacetamide group, is another critical determinant of activity. In closely related N-(1-benzylpiperidin-4-yl)phenylacetamides, extensive modifications to the phenylacetamide moiety have provided significant SAR insights that can be extrapolated to the bromoacetamide variant.

Aromatic Group: Replacing the phenyl ring of the phenylacetamide with other aromatic systems like thiophene, naphthyl, or indole has no significant effect on σ1 receptor affinity. nih.gov However, replacement with more polar heterocyclic rings such as imidazole or pyridyl results in a drastic loss of affinity (>60-fold), indicating a preference for a more lipophilic aromatic group in this position. nih.gov

Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring of the phenylacetamide group are crucial.

Position: For many substituents (Cl, Br, F, NO2, OMe), a substitution at the 3-position (meta) generally results in higher affinity for both σ1 and σ2 receptors compared to substitutions at the 2- (ortho) or 4- (para) positions. nih.gov

Electronic Properties: Electron-donating groups (e.g., OH, OMe, NH2) tend to result in weak or negligible affinity for σ2 receptors while maintaining moderate affinity for σ1 receptors. nih.gov Conversely, halogen substitution generally increases affinity for σ2 receptors. nih.gov

The Bromoacetamide Moiety: The bromoacetamide group itself is a reactive electrophile. The bromine atom can act as a leaving group, allowing the compound to potentially form a covalent bond with a nucleophilic residue (such as cysteine or histidine) in the binding site of a target protein. This covalent modification can lead to irreversible inhibition, a property that is highly dependent on the specific topology of the target's active site. The length and flexibility of the acetamide linker are critical for positioning the bromine atom correctly for such a reaction to occur.

The table below summarizes the binding affinities of selected N-(1-benzylpiperidin-4-yl)phenylacetamide analogues for sigma receptors, illustrating the effects of substitutions on the phenylacetamide ring.

Rational Design Principles for Modulating Target Interactions and Selectivity

The SAR data provides a clear roadmap for the rational design of new analogues with improved potency and selectivity. Key principles include:

Tuning Selectivity: Selectivity between σ1 and σ2 receptors can be systematically modulated. To enhance σ2 affinity while maintaining σ1 affinity, halogen substitutions on the aromatic rings are a viable strategy. nih.gov Conversely, to achieve high σ1 selectivity, introducing electron-donating groups like methoxy (B1213986) or hydroxyl on the phenylacetamide ring can be effective, as these tend to diminish σ2 binding. nih.gov The 2-fluoro substituted analogue is a notable example of a compound with high selectivity for σ1 receptors. nih.gov

Exploiting Electrostatics and Sterics: Computational models like Comparative Molecular Field Analysis (CoMFA) have revealed that the electrostatic properties of substituents in the phenylacetamide ring strongly influence binding to σ1 receptors. nih.gov This allows for the in silico design of compounds with optimized electronic characteristics. Steric factors are also critical, as shown by the positional effects of substituents, where the meta-position is often favored over the ortho- or para-positions. nih.gov

Scaffold Hopping and Conformational Constraint: While maintaining the core pharmacophoric elements (basic nitrogen, aromatic groups), the piperidine scaffold can be replaced with other, more rigid ring systems (scaffold hopping) or modified to restrict its conformation. uniroma1.it This can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Quantitative Analysis of Structure-Activity Relationships (QSAR)

QSAR provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. silae.it For analogues of the N-(1-benzylpiperidin-4-yl)acetamide scaffold, QSAR studies have been employed to build predictive models that explain the influence of various structural properties on sigma receptor binding. nih.gov These models transform qualitative SAR observations into quantitative, predictive equations.

The fundamental principle is that changes in molecular structure (and the resulting changes in physicochemical properties) are responsible for the observed variations in biological activity. silae.it By developing a statistically robust QSAR model, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Hansch analysis is a classic QSAR approach that models biological activity as a linear function of physicochemical parameters representing hydrophobicity, electronics, and sterics. silae.ityoutube.com The general form of the Hansch equation is:

log(1/C) = k₁π + k₂σ + k₃Es + k₄

Where:

C is the concentration required to produce a given biological effect.

π (Pi) is the substituent hydrophobicity constant.

σ (Sigma) is the Hammett constant, quantifying the electronic effect (electron-donating or -withdrawing) of a substituent.

Es is the Taft steric parameter.

k₁, k₂, k₃, and k₄ are regression coefficients determined from the data.

For N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies have been conducted to understand the influence of substitutions on the phenylacetamide aromatic ring on binding at both σ1 and σ2 receptors. nih.gov These analyses have quantitatively confirmed the qualitative SAR observations. For example, a positive coefficient for the π parameter would indicate that more hydrophobic substituents enhance activity, while a negative coefficient for σ would suggest that electron-donating groups are favorable. youtube.com Such models have successfully explained the trends in binding affinity, such as the generally higher affinity observed for 3-substituted compounds. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

A comprehensive review of scientific literature reveals a notable absence of specific Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) studies conducted on this compound. While the broader class of N-benzylpiperidine derivatives has been the subject of numerous Quantitative Structure-Activity Relationship (QSAR) investigations, including 3D-QSAR methods like CoMFA and CoMSIA, these studies have not specifically detailed the analysis of the bromoacetamide derivative.

Research in this area has predominantly focused on analogs where the acetamide moiety is modified or replaced to explore interactions with various biological targets, such as acetylcholinesterase or sigma receptors. For instance, QSAR studies have been performed on series of N-(1-benzylpiperidin-4-yl)phenylacetamides to understand their binding affinity for sigma receptors. These studies have highlighted the influence of substitutions on the phenylacetamide aromatic ring on receptor binding.

Similarly, CoMFA studies have been applied to other N-benzylpiperidine derivatives to elucidate the steric and electrostatic field requirements for biological activity. These analyses provide valuable insights into the structural features that govern the interaction of this chemical scaffold with its targets. However, the specific contribution of the 2-bromoacetamide (B1266107) group in this compound within a CoMFA or CoMSIA framework has not been explicitly reported in the available literature.

The lack of dedicated CoMFA and CoMSIA data for this compound means that there are no published data tables or detailed research findings to present for this specific compound under this analytical framework. Future computational chemistry studies may choose to investigate this compound and its analogs to build predictive 3D-QSAR models, which would provide a deeper understanding of its structure-activity relationships.

Investigations into Molecular Mechanisms and Biological Target Engagement

Enzyme Inhibition Kinetics and Mechanistic Pathways

The N-benzylpiperidine scaffold is a common feature in various biologically active compounds, including inhibitors of cholinesterases. While direct studies on the 2-bromoacetamide (B1266107) derivative are not prevalent in the reviewed literature, research on analogous structures provides insight into the potential inhibitory activities.

Acetylcholinesterase (AChE) Inhibition Studies

Direct kinetic and inhibition data for N-(1-benzylpiperidin-4-yl)-2-bromoacetamide against acetylcholinesterase (AChE) are not extensively documented in publicly available research. However, the broader family of N-benzylpiperidine derivatives has been a subject of investigation for AChE inhibition. For instance, a series of hybrid molecules combining (alpha)-lipoic acid with 4-amino-1-benzyl piperidines demonstrated AChE inhibitory activity. researchgate.net One notable compound from this series showed an IC50 value of 1.75 ± 0.30 µM against AChE, with kinetic studies indicating a mixed type of inhibition. researchgate.net This suggests that the N-benzylpiperidine moiety can interact with both the catalytic and peripheral anionic sites of the enzyme. Another study on 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety also reported compounds with submicromolar IC50 values for AChE, acting in a competitive manner. nih.gov These findings underscore the potential of the N-benzylpiperidine core structure to bind to AChE, though specific data for the 2-bromoacetamide derivative is needed for a conclusive assessment.

Butyrylcholinesterase (BuChE) Inhibition Studies

Similar to AChE, specific inhibitory data for this compound against butyrylcholinesterase (BuChE) is sparse. Nevertheless, studies on related compounds highlight the potential for this chemical family to interact with BuChE. In the same study of hybrid molecules of (alpha)-lipoic acid and 4-amino-1-benzyl piperidines, BuChE inhibitory activity was observed across all tested hybrids. researchgate.net The most effective compound in that series displayed an IC50 of 5.61 ± 1.25 µM against BuChE, with a noncompetitive inhibition mechanism. researchgate.net Furthermore, certain 1,3-dimethylbenzimidazolinone derivatives bearing the N-benzylpiperidine fragment have shown potent, submicromolar inhibition of BuChE. nih.gov This indicates that the general structure is conducive to BuChE inhibition, but the specific contribution of the 2-bromoacetamide group remains to be elucidated.

Exploration of Other Enzyme Targets (e.g., Cas9, BACE1, MAGL)

Scientific literature to date has not established a direct inhibitory relationship between this compound and the enzymes Cas9 or Beta-secretase 1 (BACE1). While BACE1 is a key target in Alzheimer's disease research and various inhibitors have been developed, there is no specific evidence linking this particular compound to BACE1 inhibition. nih.govmdpi.comnih.govfrontiersin.org Likewise, the CRISPR-associated protein 9 (Cas9) is a tool for gene editing, and while inhibitors are being explored, this compound is not among those identified in the reviewed literature. nih.govacs.org

In contrast, the N-benzylpiperidine scaffold has been identified in inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme involved in the endocannabinoid system. nih.govdoi.orgnih.govfrontiersin.org A recently synthesized class of benzylpiperidine-based MAGL inhibitors demonstrated potent and reversible inhibition of the enzyme. nih.govresearchgate.net This suggests that the core structure of this compound could potentially interact with MAGL, although specific studies on this derivative are required to confirm this.

Covalent Modification Mechanisms and Irreversible Binding to Target Proteins

The presence of a 2-bromoacetamide group in this compound strongly suggests a potential for covalent modification of target proteins. Bromoacetamides are classified as alkylating agents, which can form stable covalent bonds with nucleophilic amino acid residues. creative-proteomics.comnih.gov The primary targets for such alkylation are typically cysteine residues due to the high nucleophilicity of their thiol (-SH) groups. creative-proteomics.comcreative-proteomics.com However, off-target reactions with other residues such as methionine, histidine, lysine, aspartate, and glutamate, as well as the N-terminus of proteins, have also been reported, particularly with related haloacetamide reagents like iodoacetamide. nih.govacs.org

The mechanism involves the nucleophilic attack by the amino acid side chain on the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of an irreversible thioether or other covalent bond. creative-proteomics.com This type of irreversible binding can lead to prolonged or permanent inhibition of the target protein's function. While the specific protein targets and the kinetics of covalent modification by this compound have not been detailed in the available literature, the chemical nature of its bromoacetamide "warhead" points towards this as a highly probable mechanism of action.

Receptor Ligand Binding Studies

The N-benzylpiperidine framework is a well-established pharmacophore for sigma receptors, a unique class of intracellular proteins.

Sigma-1 Receptor (σ1R) Affinity and Selectivity

A significant body of research exists on the affinity of N-(1-benzylpiperidin-4-yl)-acetamide derivatives for the Sigma-1 Receptor (σ1R). These compounds consistently demonstrate high-affinity binding and selectivity for σ1R over the σ2R subtype. nih.govnih.govuniba.itunict.itresearchgate.net Studies on a series of N-(1-benzylpiperidin-4-yl)arylacetamides have shown that modifications to the arylacetamide or benzyl (B1604629) portions of the molecule can fine-tune this affinity and selectivity. nih.gov

For example, the parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, displays a high affinity for σ1R with a Ki value of 3.90 nM. nih.gov The introduction of different substituents on the phenyl ring of the acetamide (B32628) moiety alters the binding properties. Halogen substitutions tend to maintain high σ1R affinity while sometimes increasing σ2R affinity. nih.gov The electrostatic properties of these substituents have been shown to strongly influence the binding to σ1R. nih.gov The high affinity and selectivity of these analogs for the σ1R suggest that this compound is also likely to be a potent ligand for this receptor, although specific binding data is needed for confirmation.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Selected N-(1-benzylpiperidin-4-yl)arylacetamide Analogs

Compound Substituent σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ2/σ1)
Analog 1 H 3.90 240 61.5
Analog 2 2-F 3.56 667 187.4
Analog 3 4-I 4.6 56 12.2

Data sourced from studies on structurally similar arylacetamide analogs. nih.govresearchgate.net

Sigma-2 Receptor (σ2R) Affinity and Selectivity

Research into a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally analogous to this compound, has provided significant insight into sigma receptor binding. While many compounds in this class show a primary high affinity for sigma-1 (σ1) receptors, their interaction with sigma-2 (σ2) receptors is notable and influenced by specific chemical modifications. nih.gov

Studies indicate that halogen substitutions on the aromatic ring of these analogs generally lead to an increased affinity for σ2 receptors. nih.gov For instance, substituting the phenylacetamide moiety with halogens can significantly increase σ2 receptor affinity while maintaining a similar affinity for σ1 receptors. nih.gov This suggests that the bromo- group in this compound likely contributes to its interaction with the σ2 receptor. In contrast, the presence of electron-donating groups, such as OH, OMe, or NH2, on related structures resulted in weak or negligible affinity for σ2 receptors. nih.gov The selectivity for σ1 over σ2 receptors can be modulated, with certain structural alterations leading to compounds with high selectivity ratios. nih.gov

Table 1: Sigma Receptor Binding Affinities of Related N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs Data based on structurally similar compounds to illustrate structure-activity relationships.

Compound AnalogueSubstitutionσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ2 Ki / σ1 Ki)
Unsubstituted PhenylacetamideNone3.9024061.5
2-fluoro-substituted2-F3.56667187.4

This table is generated based on data for N-(1-benzylpiperidin-4-yl)phenylacetamide and its derivatives to demonstrate the principles of sigma receptor affinity and selectivity in this chemical class. nih.gov

Other Receptor Interactions (e.g., Dopamine (B1211576) Receptors, NMDA Receptors)

Investigations into the broader pharmacological profile of N-(1-benzylpiperidin-4-yl)acetamide analogs have explored their interactions with other significant central nervous system receptors.

Dopamine Receptors: Multiple studies have confirmed that N-(1-benzylpiperidin-4-yl)phenylacetamide analogues exhibit no significant binding affinity for dopamine D2 or D3 receptors, with IC50 values greater than 10,000 nM. nih.govnih.gov This high degree of selectivity against key dopamine receptors is a critical characteristic of this compound class. While some benzyloxy piperidine (B6355638) derivatives have been explored as D4 receptor antagonists, the N-benzylacetamide scaffold appears to be highly selective for sigma receptors over dopaminergic systems. nih.gov

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is another important target in neuroscience research. While direct binding data for this compound on NMDA receptors is not extensively detailed, related structures containing the 4-benzyl-piperidine core have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor. nih.gov This suggests that the foundational scaffold of the compound has the potential for interaction with NMDA receptors, although the specific contribution of the 2-bromoacetamide moiety to this activity requires further investigation.

Cellular and Subcellular Mechanistic Investigations (In Vitro Studies)

Target Protein Binding Assays

The primary method for characterizing the interaction of compounds like this compound with their protein targets is through competitive radioligand binding assays. These assays are fundamental in determining binding affinity (Ki) and selectivity. For sigma receptors, these assays typically involve using specific radioligands such as [³H]-pentazocine for σ1 sites and [³H]-DTG (1,3-di-o-tolyl-guanidine) for total sigma sites, with other agents used to mask the σ1 sites to specifically measure σ2 binding. nih.gov

To facilitate such studies, researchers often synthesize radiolabeled versions of the ligand of interest. For example, a radioiodinated analog, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was developed from a tri-butylstannyl precursor to serve as a high-affinity radiopharmaceutical for characterizing sigma receptor binding in cancer cells. researchgate.net More advanced techniques, such as the Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET)-based ligand binding assay, offer real-time analysis of ligand-receptor binding in living cells and provide a sensitive, high-throughput method for pharmacological characterization. nih.gov

Biochemical Pathway Modulation

The engagement of this compound and its analogs with sigma receptors implies the modulation of several downstream biochemical pathways. Sigma-1 receptors, for which this class of compounds often shows high affinity, are known to regulate central cholinergic function, modulate the release of dopamine, and influence NMDA receptor electrophysiology. sigmaaldrich.com

More directly, specific N-benzyl piperidine derivatives have been designed and synthesized to act as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov Certain derivatives exhibited potent dual-enzyme inhibition, demonstrating the capacity of this chemical scaffold to directly modulate key enzymatic pathways involved in neurodegenerative diseases. nih.gov The ability of these compounds to also scavenge free radicals and inhibit Aβ aggregation points to a multifunctional engagement with cellular biochemical processes. nih.gov

Intracellular Distribution and Localization Studies

Understanding the subcellular distribution of a compound is crucial for elucidating its mechanism of action. The primary targets for this compound, the sigma receptors, are known to be highly concentrated in specific subcellular compartments, particularly the mitochondria-associated endoplasmic reticulum membrane (MAM). rsc.org This localization positions them to play a key role in regulating calcium signaling and cellular stress responses.

While direct fluorescence microscopy studies on this compound are not widely reported, the distribution of this compound class is often investigated using radiolabeled analogs. The synthesis of radioiodinated benzamide (B126) derivatives allows for in vitro and in vivo imaging, providing information on tissue and subcellular accumulation. researchgate.net Such studies can confirm whether the compound localizes to receptor-rich regions as expected.

In Vivo Mechanistic Pharmacology (Excluding Clinical Human Trials)

In vivo studies using animal models provide critical validation of the mechanisms observed in vitro. Research on compounds structurally related to this compound has demonstrated clear mechanistic effects in living systems.

To confirm target engagement in vivo, receptor blocking studies are often performed. In one such study with a radioiodinated N-benzylpiperidinyl benzamide, co-administration of the sigma receptor ligand haloperidol (B65202) significantly decreased the uptake of the radiotracer in the brain, kidney, heart, and lung of mice, demonstrating specific, receptor-mediated accumulation in these tissues. researchgate.net

Furthermore, the functional consequences of receptor engagement have been demonstrated in disease models. A 4-benzyl-piperidine derivative acting as an NMDA receptor antagonist was shown to potentiate the effects of L-DOPA in a 6-hydroxydopamine-lesioned rat model of Parkinson's disease, confirming its mechanism-based efficacy in a relevant neurological model. nih.gov In pain research, a benzylpiperazine derivative with high σ1 receptor affinity produced dose-dependent antinociceptive and anti-allodynic effects in mouse models of inflammatory and neuropathic pain, without inducing sedation, indicating a specific modulation of pain pathways. nih.gov

Neurochemical Modulation in Animal Models

There is no available research data describing the effects of this compound on neurochemical pathways or systems in any animal models.

Target Engagement in Biological Systems

There is no available research data identifying the specific biological targets with which this compound interacts or any evidence of its engagement with proteins, receptors, or other biological molecules in living systems.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode and affinity of compounds like N-(1-benzylpiperidin-4-yl)-2-bromoacetamide with various biological targets, such as the sigma-1 and sigma-2 receptors, for which analogous compounds have shown affinity. nih.govnih.gov

The initial step in molecular docking involves the characterization of the active site of the target protein. This is typically achieved using crystal structures of the protein, often in complex with a known ligand. For targets where this compound or its derivatives may bind, the active site is defined by a pocket of specific amino acid residues.

Computational tools are then used to predict the binding pose of the ligand within this active site. This process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. The highest-scoring poses represent the most likely binding modes. For derivatives of N-(1-benzylpiperidin-4-yl)arylacetamides, comparative molecular field analysis has been employed to understand how electrostatic properties influence their binding to sigma-1 receptors. nih.gov

A hypothetical docking study of this compound into a receptor active site would aim to identify the most stable binding conformation, as illustrated in the table below.

ParameterDescription
Target Protein A selected receptor, e.g., Sigma-1 receptor.
Active Site Volume The calculated volume of the binding pocket.
Ligand Conformations Number of rotational bonds in the ligand determining its flexibility.
Scoring Function A mathematical function to estimate the binding affinity (e.g., Glide XP GScore).
Predicted Binding Energy The calculated energy of the ligand-protein interaction in kcal/mol.

Once a binding pose is predicted, a detailed analysis of the interactions between the ligand and the amino acid residues of the active site is performed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, studies on related N-benzylpiperidine derivatives have highlighted the importance of interactions with specific residues in the binding pocket of sigma receptors. nih.gov

A detailed analysis of these interactions is crucial for understanding the structure-activity relationships (SAR) of a series of compounds. For example, substitutions on the aromatic rings of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been shown to significantly affect their affinity for sigma receptors. nih.gov

The following table illustrates the types of interactions that could be identified in a molecular docking study of this compound.

Interaction TypeInteracting Ligand MoietyInteracting Amino Acid Residue
Hydrogen BondAcetamide (B32628) carbonyl oxygenTyrosine hydroxyl group
HydrophobicBenzyl (B1604629) groupLeucine, Valine, Isoleucine
ElectrostaticPiperidine (B6355638) nitrogen (protonated)Aspartic acid, Glutamic acid
Halogen BondBromine atomElectron-rich amino acid side chain

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, as well as the stability of the ligand-protein complex.

A study on N-benzyl-N-(furan-2-ylmethyl)acetamide, a structurally related compound, utilized NMR spectroscopy and DFT calculations to investigate its conformational behavior, revealing a hindered cis-trans rotational equilibrium in solution. researchgate.net Similar computational approaches could be applied to this compound to understand its conformational preferences in different environments.

Virtual Screening Approaches for Ligand Discovery

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com The this compound scaffold can be utilized in both ligand-based and structure-based virtual screening approaches to discover new compounds with potential therapeutic applications.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds for a particular target. nih.gov In this approach, the chemical structure of a known active molecule, such as a potent N-(1-benzylpiperidin-4-yl)acetamide derivative, is used as a template to search for other molecules with similar properties.

One common LBVS method is pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that are necessary for biological activity. This model can then be used to screen large compound databases for molecules that match the pharmacophore.

Another LBVS technique is chemical similarity searching, where molecules are compared based on their 2D or 3D structural similarity to a query molecule.

The following table outlines the key steps in a ligand-based virtual screening workflow.

StepDescription
1. Template Selection Choose a known active compound with the desired biological activity.
2. Feature Identification Identify the key chemical features of the template molecule responsible for its activity.
3. Database Screening Search a large chemical database for molecules that share these features.
4. Hit Selection Rank the identified molecules based on their similarity to the template or their fit to a pharmacophore model.
5. Experimental Validation Purchase and test the top-ranked hits in biological assays.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to identify potential ligands. nih.gov The most common SBVS method is molecular docking, where a large library of compounds is docked into the active site of the target protein. nih.gov

The compounds are then ranked based on their predicted binding affinity, and the top-ranked candidates are selected for experimental testing. This approach has been successfully used to identify novel inhibitors for various targets. scispace.com The this compound scaffold could be included in such a screening library to assess its potential as a binder for a variety of protein targets.

The table below summarizes the general workflow of a structure-based virtual screening campaign.

StepDescription
1. Target Preparation Obtain and prepare the 3D structure of the target protein.
2. Ligand Database Preparation Prepare a large library of small molecules for docking.
3. Molecular Docking Dock each ligand in the database into the active site of the protein.
4. Scoring and Ranking Score the docked poses and rank the ligands based on their predicted binding affinity.
5. Post-processing and Filtering Apply filters to remove compounds with undesirable properties.
6. Hit Selection and Experimental Validation Select the most promising candidates for biological testing.

De Novo Design and Scaffold Hopping Methodologies for Novel Ligands

De novo design and scaffold hopping are powerful computational strategies for the discovery of novel ligands with desired biological activities. The N-(1-benzylpiperidin-4-yl) core structure is an excellent starting point for these methodologies due to its proven interaction with various biological targets.

De Novo Design: This approach involves the construction of novel molecular structures from the ground up, often within the binding site of a target protein. The N-(1-benzylpiperidin-4-yl) fragment can be used as a primary building block. Algorithms can add functional groups to this core to optimize interactions with the target, such as hydrogen bond donors/acceptors or hydrophobic moieties, to enhance binding affinity and selectivity.

Scaffold Hopping : This technique aims to identify isofunctional molecular structures with significantly different molecular backbones. mdpi.com Starting with a known active compound containing the N-(1-benzylpiperidin-4-yl) scaffold, computational methods can suggest alternative core structures that maintain the key pharmacophoric features required for biological activity. This can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic properties. mdpi.comx-mol.com For instance, the piperidine ring could be replaced by other cyclic amines or acyclic structures that preserve the spatial arrangement of the benzyl and acetamide groups.

Methodology Application to N-(1-benzylpiperidin-4-yl) Scaffold Potential Outcome
De Novo Design Use of the N-benzylpiperidine fragment as a base for building new molecules within a target's active site.Generation of novel ligands with optimized interactions and potentially higher potency.
Scaffold Hopping Replacement of the piperidine core with alternative chemical scaffolds while retaining key binding features.Discovery of new chemical series with different physicochemical properties and potentially improved ADMET profiles. x-mol.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are crucial steps in refining a promising compound into a viable drug candidate. nih.govyoutube.com The N-(1-benzylpiperidin-4-yl) scaffold has been a key element in the development of pharmacophore models for various targets, including sigma receptors. nih.govnih.gov

Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For ligands based on the N-benzylpiperidine scaffold, a typical pharmacophore model might include a positive ionizable feature (the piperidine nitrogen), one or more hydrophobic regions (the benzyl group), and hydrogen bond acceptors or donors (from the acetamide moiety and its derivatives). nih.govnih.gov These models are instrumental in virtual screening campaigns to identify new hits from large compound databases. nih.gov

Lead Optimization : Once a lead compound containing the N-(1-benzylpiperidin-4-yl) core is identified, lead optimization strategies are employed to enhance its efficacy, selectivity, and pharmacokinetic profile. nih.govyoutube.com This iterative process involves making systematic structural modifications and evaluating their effects. For instance, substitutions on the benzyl ring or modifications of the acetamide group can be explored to improve target binding and metabolic stability. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to guide these modifications.

Strategy Application to N-(1-benzylpiperidin-4-yl) Derivatives Objective
Pharmacophore Modeling Defining the 3D arrangement of essential features based on active N-benzylpiperidine derivatives.To guide virtual screening and the design of new compounds with a higher probability of being active.
Lead Optimization Systematic modification of the N-benzylpiperidine scaffold and its substituents.To improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov

Application of N 1 Benzylpiperidin 4 Yl 2 Bromoacetamide As a Chemical Probe or Research Tool

Development as a Research Reagent in Life Science Studies

The N-benzylpiperidine scaffold, a core component of N-(1-benzylpiperidin-4-yl)-2-bromoacetamide, is a well-established pharmacophore in medicinal chemistry. Its structural flexibility and three-dimensional nature make it a valuable motif for interacting with a variety of biological targets. researchgate.netnih.gov Derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide have been synthesized and extensively studied for their affinity and selectivity towards sigma receptors, which are membrane-bound proteins involved in numerous physiological and pharmacological functions. nih.govnih.gov These studies revealed that modifications to the phenylacetamide and benzyl (B1604629) portions of the molecule could significantly influence binding affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. nih.govnih.gov

Notably, compounds with the N-(1-benzylpiperidin-4-yl)acetamide core structure have demonstrated high affinity for σ₁ receptors, with some analogues exhibiting nanomolar potency. nih.govnih.gov This high affinity and selectivity have positioned these compounds as valuable research reagents for studying the role of sigma receptors in the central nervous system and other tissues. nih.gov The development of such reagents has been crucial for elucidating the physiological functions of these receptors and their potential as therapeutic targets for neurological and psychiatric disorders. The bromoacetamide moiety in this compound adds a reactive dimension, transforming the selective binder into a tool for covalent modification, further expanding its research applications.

Utilization in Covalent Chemistry and Activity-Based Protein Profiling (ABPP)

The presence of the 2-bromoacetamide (B1266107) group, a reactive electrophile, allows this compound to function as a covalent probe. This reactivity is central to its application in covalent chemistry and activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for interrogating protein function in complex biological systems. nih.govnih.gov

ABPP probes are designed with a reactive "warhead" that forms a stable, covalent bond with a target protein, often at a nucleophilic residue within an enzyme's active site. nih.gov The bromoacetamide moiety in this compound serves as such a warhead. This allows for the irreversible labeling of target proteins, enabling their identification and functional characterization. nih.govnih.gov

The primary mechanism of covalent bond formation by this compound involves the alkylation of nucleophilic amino acid residues on target proteins. The α-haloacetamide functional group is a well-characterized electrophile that readily reacts with soft nucleophiles through a bimolecular nucleophilic substitution (SN2) reaction. nih.govcreative-proteomics.com

Among the proteinogenic amino acids, cysteine is a primary target for α-haloacetamides due to the high nucleophilicity of its thiol (-SH) group under physiological conditions. nih.govcreative-proteomics.com The reaction proceeds as follows:

Nucleophilic Attack: The deprotonated thiolate anion (S⁻) of a cysteine residue acts as a nucleophile and attacks the electrophilic carbon atom bearing the bromine atom.

Transition State: A trigonal bipyramidal transition state is formed.

Leaving Group Departure: The bromide ion (Br⁻) departs as a leaving group, resulting in the formation of a stable thioether bond between the compound and the cysteine residue. creative-proteomics.com

This irreversible alkylation effectively "caps" the cysteine residue, preventing its participation in other reactions, such as the formation of disulfide bonds. creative-proteomics.comnih.gov While cysteine is the most common target, other nucleophilic residues like lysine, histidine, and serine can also be alkylated by haloacetamides, albeit typically at a slower rate. creative-proteomics.comyoutube.com

Table 1: Reactivity of Bromoacetamide with Nucleophilic Amino Acid Residues

Amino Acid ResidueNucleophilic GroupReactivity with BromoacetamideBond Formed
CysteineThiol (-SH)HighThioether
LysineAmine (-NH₂)ModerateSecondary Amine
HistidineImidazoleModerateAlkylated Imidazole
SerineHydroxyl (-OH)LowEther

Affinity labeling is a technique used to identify the binding partners of a small molecule within a complex proteome. nih.gov this compound is well-suited for this application. The N-benzylpiperidine portion of the molecule provides the binding affinity and selectivity for its target protein(s), while the bromoacetamide warhead covalently captures the target. nih.govnih.gov

The general workflow for using this compound in a proteomic target identification experiment involves:

Incubation: The probe is incubated with a biological sample, such as a cell lysate or tissue homogenate.

Covalent Labeling: The probe selectively binds to its target(s) and forms a covalent bond.

Enrichment: The covalently labeled proteins are then enriched and isolated from the rest of the proteome. This can be achieved by incorporating a reporter tag (e.g., biotin) into the probe structure, allowing for affinity purification.

Identification: The enriched proteins are identified using mass spectrometry-based proteomic techniques. nih.gov

This approach allows for the unbiased identification of the molecular targets of compounds containing the N-benzylpiperidine scaffold, providing valuable insights into their mechanism of action. nih.govnih.gov

Role as a Precursor for Imaging Agents (e.g., PET/SPECT Radiotracers for Sigma Receptors)

The N-benzylpiperidine core structure has been successfully utilized in the development of radiotracers for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These imaging modalities allow for the non-invasive visualization and quantification of biological processes at the molecular level.

This compound can serve as a valuable precursor or a structural template for the synthesis of such imaging agents. For instance, a closely related compound, N-(N-benzylpiperidin-4-yl)-2-[¹⁸F]fluorobenzamide, has been developed as a PET radioligand for imaging sigma receptors in the brain. nih.gov In this case, the bromoacetamide group is replaced with a radiolabeled fluoro- or iodo-substituted moiety. The synthesis of these radiotracers often involves the nucleophilic substitution of a suitable leaving group on the precursor molecule with a radionuclide, such as fluorine-18 (B77423) or iodine-123. nih.gov

The high affinity and selectivity of the N-benzylpiperidine scaffold for sigma receptors make it an ideal platform for developing imaging agents to study the distribution and density of these receptors in health and disease. nih.govnih.gov

Contribution to Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. frontiersin.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. frontiersin.org

The N-benzylpiperidine motif is a valuable fragment in FBDD due to its favorable physicochemical properties and its ability to engage in key interactions with protein targets, such as cation-π interactions. nih.govresearchgate.net this compound can contribute to FBDD in several ways:

As a Covalent Fragment: The bromoacetamide warhead allows for the use of this compound in covalent FBDD, where fragments are designed to form a covalent bond with the target protein. This can be particularly useful for identifying fragments that bind to less well-defined pockets or for targeting proteins that have been challenging for traditional FBDD. nih.gov

As a Starting Point for Fragment Elaboration: The N-benzylpiperidine core can serve as a validated starting point for fragment growing or linking strategies. Once identified as a binder, medicinal chemists can elaborate on this scaffold to improve potency and selectivity. nih.govresearchgate.net

Design of Multi-target Ligands Incorporating the Core Structure

The complexity of many diseases, such as neurodegenerative disorders, has led to a growing interest in the development of multi-target ligands – single molecules designed to interact with multiple biological targets simultaneously. nih.govfrontiersin.org This approach can offer improved efficacy and a better side-effect profile compared to single-target drugs. nih.gov

The N-benzylpiperidine core of this compound is a versatile scaffold that has been incorporated into the design of multi-target ligands. nih.gov For example, by rationally modifying the N-benzylpiperidine structure, researchers have designed compounds that can simultaneously inhibit multiple enzymes involved in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The ability of the N-benzylpiperidine motif to interact with diverse targets makes it an attractive starting point for the rational design of multi-target-directed ligands. nih.govnih.gov The incorporation of a reactive group, as seen in this compound, could further expand the possibilities for designing multi-target covalent inhibitors.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Ligand-Binding Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like N-(1-benzylpiperidin-4-yl)-2-bromoacetamide. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

1D NMR Techniques:

¹H NMR: This technique would be used to identify the number and type of protons in this compound. Key expected signals would include multiplets for the aromatic protons of the benzyl (B1604629) group, a singlet for the benzyl CH₂ protons, signals for the piperidine (B6355638) ring protons, and a singlet for the CH₂ protons adjacent to the bromine atom.

¹³C NMR: The ¹³C NMR spectrum would confirm the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the amide, the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the carbon bearing the bromine atom. For example, in the analogue N′-(1-benzylpiperidin-4-yl)acetohydrazide, ¹³C NMR signals were observed at δ 169.72 (C=O), and between 138.53-126.92 for the aromatic carbons nih.gov.

¹⁹F NMR: This technique would only be applicable if fluorine atoms were present in the molecule, for instance, in fluorinated analogues which are often synthesized to study the effects of halogen substitution on receptor binding affinity nih.gov.

2D NMR Techniques for Ligand-Binding Confirmation: To study the interaction of this compound with its biological targets, such as sigma receptors, several ligand-based NMR techniques are employed nih.govnih.gov. These methods are powerful for confirming binding and identifying the parts of the ligand that are in close contact with the receptor protein.

WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY): This experiment can detect weak ligand-protein interactions by observing the transfer of magnetization from bulk water to the ligand upon binding.

Saturation Transfer Difference (STD) NMR: In STD NMR, the protein is selectively saturated, and this saturation is transferred to a binding ligand. By comparing the saturated and unsaturated spectra, the protons of the ligand closest to the protein can be identified, mapping the binding epitope.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can be used to determine the conformation of the ligand when bound to the protein by measuring through-space proton-proton distances.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis in Biological Contexts

Mass spectrometry is an essential analytical tool for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula.

For the related compound N′-(1-benzylpiperidin-4-yl)acetohydrazide, electrospray ionization (ESI) HRMS was used to find the [M+H]⁺ ion at m/z 248.1760, which closely matched the calculated value of 248.1763 for its molecular formula, C₁₄H₂₁N₃O nih.gov. Similarly, for this compound (C₁₄H₁₉BrN₂O), HRMS would be used to confirm its molecular weight.

In biological contexts, MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to study drug metabolism by identifying fragmentation patterns of the parent compound and its metabolites rsc.org.

Expected Molecular Weight Data

Compound Formula Calculated Monoisotopic Mass (Da)

X-ray Crystallography for Ligand-Protein Co-crystal Structures (if available for analogues)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid state. While no crystal structure for this compound itself is reported in the search results, the structure of a close analogue, N′-(1-benzylpiperidin-4-yl)acetohydrazide, has been determined by single-crystal X-ray diffraction nih.gov.

The study of this analogue revealed that the compound crystallizes in the monoclinic Cc space group with four unique molecules in the asymmetric unit. These molecules share a very similar conformation and are linked by hydrogen bonds to form a complex 2D sheet structure nih.gov. Such structural information is invaluable for understanding the conformational preferences of the benzylpiperidine scaffold, which can then be used in computational modeling and rational drug design to predict how this compound and other analogues might bind to their protein targets nih.gov.

Biophysical Techniques for Binding Affinity and Thermodynamics (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR))

To fully characterize the binding of this compound to a target protein, biophysical techniques like ITC and SPR are employed. These methods provide quantitative data on binding affinity (Kᵢ or Kₔ), stoichiometry (n), and the thermodynamic forces driving the interaction nih.gov.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govkhanacademy.org By titrating the ligand into a solution containing the target protein, a complete thermodynamic profile of the interaction can be obtained in a single experiment. nih.gov This includes the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n), from which the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated khanacademy.org. This information reveals whether the binding is driven by enthalpy (e.g., hydrogen bonds) or entropy (e.g., hydrophobic interactions) khanacademy.org. The precision of ITC makes it a robust tool in drug design for structure-thermodynamics correlations nih.gov.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time cnr.it. In a typical experiment, the target protein is immobilized on the chip, and a solution containing the ligand (analyte) is flowed over the surface sci-hub.box. SPR can determine the association (kₐ) and dissociation (kₔ) rate constants of the binding event, providing kinetic insights in addition to the equilibrium binding affinity (Kₔ) nih.govsci-hub.box.

Binding Affinity of Related Compounds Studies on related N-(1-benzylpiperidin-4-yl)phenylacetamide analogues have shown high affinity and selectivity for sigma-1 receptors, with Kᵢ values in the nanomolar range nih.gov. For example, the unsubstituted analogue displayed a Kᵢ of 3.90 nM for sigma-1 receptors nih.gov. These findings suggest that this compound would also be a candidate for detailed binding analysis using ITC and SPR.

TechniqueKey Parameters Measured
ITC Binding Affinity (Kₐ), Enthalpy (ΔH), Stoichiometry (n), Entropy (ΔS), Gibbs Free Energy (ΔG) nih.govnih.gov
SPR Association Rate (kₐ), Dissociation Rate (kₔ), Binding Affinity (Kₔ) nih.govsci-hub.box

Chromatographic Methods for Purity Assessment and Metabolite Profiling in Research Applications

Chromatographic techniques are indispensable for the purification and analysis of this compound.

Flash Column Chromatography: This method, using silica (B1680970) gel, is a standard procedure for purifying synthesized compounds from reaction byproducts and unreacted starting materials rsc.org.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is used to assess the final purity of the compound with high precision wur.nl. It is also the core component of LC-MS systems used for metabolite profiling, which involves identifying the products of a compound's metabolism in biological systems.

Gas Chromatography (GC): GC can be used for purity assessment if the compound is sufficiently volatile and thermally stable. It is often coupled with a mass spectrometer (GC-MS) for the identification of separated components rsc.org.

These methods ensure that the compound used in biological assays is of a known and high purity, which is critical for obtaining reliable and reproducible research data rsc.orgwur.nl.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Analogues with Enhanced Selectivity or Novel Biological Activities

A primary avenue for future research lies in the rational design and synthesis of next-generation analogues of N-(1-benzylpiperidin-4-yl)-2-bromoacetamide. Structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold can significantly alter its binding affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Systematic structural modifications can be explored to enhance selectivity for either the σ₁ or σ₂ receptor subtype, which is crucial for minimizing off-target effects and developing more precise therapeutic agents. Key areas for modification include:

Aromatic Ring Substitutions: Research has shown that substitutions on the phenylacetamide aromatic ring can significantly influence receptor affinity and selectivity. For instance, halogen substitutions have been found to generally increase affinity for σ₂ receptors while maintaining a similar affinity for σ₁ receptors. nih.gov Conversely, electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH₂) groups tend to result in weaker or negligible affinity for σ₂ receptors. nih.gov A 2-fluoro-substituted analogue has been identified as exhibiting high selectivity for σ₁ receptors. nih.gov Further exploration of a diverse range of electron-donating and electron-withdrawing groups at various positions on the phenyl ring could lead to analogues with fine-tuned selectivity profiles.

Benzyl (B1604629) Group Modifications: Altering the benzyl moiety offers another opportunity to modulate biological activity. While some studies suggest that substitutions on the aromatic ring of the benzyl group lead to a similar or slightly decreased affinity for σ₁ receptors, a comprehensive exploration of this region is warranted. nih.gov Introducing different substituents or replacing the benzyl group with other aromatic or heterocyclic rings could lead to novel interactions with the receptor binding pocket.

Linker and Amide Bond Alterations: The acetamide (B32628) linker is another critical component for modification. Varying the length and rigidity of the linker, as well as replacing the amide bond with bioisosteres, could influence the orientation of the molecule within the binding site and, consequently, its activity and selectivity.

The following table summarizes the influence of substitutions on the phenylacetamide aromatic ring on sigma receptor binding, based on existing research:

SubstitutionPositionEffect on σ₁ Receptor AffinityEffect on σ₂ Receptor AffinitySelectivity Trend
Halogens (Cl, Br, F)3HighIncreased3 > 2 ≈ 4
NO₂3HighIncreased3 > 2 ≈ 4
OMe3HighIncreased3 > 2 ≈ 4
OH3LowerWeak/Negligible-
NH₂-ModerateWeak/Negligible-
F2HighModerateHigh σ₁ selectivity

This table is generated based on data from existing structure-activity relationship studies. nih.gov

Beyond sigma receptors, the development of novel analogues could also aim to uncover entirely new biological activities. High-throughput screening of a diverse library of this compound derivatives against a panel of other receptors, enzymes, and ion channels could reveal unexpected therapeutic targets.

Exploration of New Therapeutic Areas Based on Identified Target Interactions

The established affinity of N-(1-benzylpiperidin-4-yl)-acetamide analogues for sigma receptors opens the door to investigating their therapeutic potential in a range of diseases where these receptors are implicated.

Neurodegenerative and Neuropsychiatric Disorders: Sigma-1 receptors are known to be involved in cellular stress responses and neuroprotection. nih.gov This makes ligands of this receptor potential therapeutic agents for neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.govfrontiersin.org Furthermore, the modulation of glutamatergic neurotransmission by σ₁ receptors suggests their utility in psychiatric disorders like schizophrenia and depression. nih.govresearchgate.net

Neuropathic Pain and Neuroinflammation: There is growing evidence for the role of σ₁ receptors in the modulation of pain signaling and neuroinflammatory processes. nih.govfrontiersin.org Analogues of this compound with potent σ₁ receptor activity could be developed as novel analgesics for chronic and neuropathic pain, potentially offering an alternative to opioid-based medications.

Oncology: The overexpression of sigma-2 receptors in various tumor cell lines has positioned them as a promising target for cancer therapy and imaging. researchgate.net Radiolabeled derivatives of N-(1-benzylpiperidin-4-yl)-acetamide have shown potential as agents for positron emission tomography (PET) imaging of tumors. nih.govnih.govrsc.orgresearchgate.net Further research could focus on developing analogues with high tumor penetration and retention for both diagnostic and therapeutic applications, potentially as drug-delivery vehicles for cytotoxic agents.

The following table highlights potential therapeutic areas for N-(1-benzylpiperidin-4-yl)-acetamide analogues based on their interaction with sigma receptors:

Therapeutic AreaTarget ReceptorRationale
Alzheimer's Diseaseσ₁Neuroprotection, modulation of cellular stress
Parkinson's Diseaseσ₁Neuroprotection, modulation of motor control
Neuropathic Painσ₁Modulation of pain signaling pathways
Schizophreniaσ₁Modulation of glutamatergic and dopaminergic systems
Depressionσ₁Modulation of neurotransmitter systems
Cancer Imagingσ₂Overexpression in tumor cells
Cancer Therapyσ₂Potential for targeted drug delivery

Integration with Advanced Omics Technologies for Systems-Level Understanding

To gain a deeper, systems-level understanding of the biological effects of this compound and its analogues, future research should integrate advanced "omics" technologies. These approaches can provide unbiased, global snapshots of cellular changes induced by these compounds.

Chemoproteomics: This technique can be used to identify the direct protein targets of this compound and its derivatives within a complex biological sample. By identifying the full spectrum of interacting proteins, researchers can uncover novel mechanisms of action and potential off-target effects.

Metabolomics: Analyzing the global metabolic changes in cells or organisms treated with these compounds can reveal their impact on cellular metabolism. Studies on sigma-1 receptor knockout mice have already shown significant alterations in metabolic profiles, including amino acid, sphingolipid, and serotonin (B10506) metabolic pathways. nih.govdoaj.org Applying metabolomics to cells treated with specific N-(1-benzylpiperidin-4-yl)-acetamide analogues could elucidate their specific effects on metabolic pathways, which is particularly relevant for diseases with a metabolic component, such as cancer and neurodegeneration. mdpi.com

Transcriptomics and Genomics: These approaches can identify changes in gene expression that occur in response to treatment with this compound analogues. This can help to uncover the signaling pathways and cellular processes that are modulated by these compounds.

Lipidomics: Given the localization of sigma-1 receptors in the endoplasmic reticulum and their role in lipid metabolism, lipidomics studies could reveal how these compounds affect the lipid composition of cellular membranes, which could have significant implications for their mechanism of action.

Development of Advanced Computational Models for Predictive Research

The development of advanced computational models can significantly accelerate the discovery and optimization of novel N-(1-benzylpiperidin-4-yl)-acetamide analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of the analogues and their biological activity. nih.govacs.org By building robust and predictive QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity and selectivity. nih.govmdpi.com

Pharmacophore Modeling: This approach identifies the key chemical features and their spatial arrangement that are essential for binding to the target receptor. nih.gov Pharmacophore models can be used to design new molecules that fit these requirements and to virtually screen for novel scaffolds.

Molecular Docking and Dynamics Simulations: These techniques can provide detailed insights into the binding mode of N-(1-benzylpiperidin-4-yl)-acetamide analogues at the atomic level. mdpi.com By visualizing the interactions between the ligand and the receptor, researchers can make informed decisions about which modifications are likely to improve binding affinity and selectivity.

Potential for Derivatization in Novel Bioorthogonal Chemistry Applications

The this compound scaffold holds significant potential for derivatization for use in novel bioorthogonal chemistry applications. These chemical reactions occur within living systems without interfering with native biochemical processes and are powerful tools for in vivo imaging and target identification.

"Clickable" Probes: The bromoacetamide functional group provides a reactive handle that can be used to introduce "clickable" functionalities, such as alkynes or azides. These modified probes can then be used in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions to attach fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. This would enable the visualization and tracking of the compound's distribution in living cells and organisms.

Tetrazine Ligation: The piperidine (B6355638) ring or the benzyl group could be functionalized with a strained alkene or alkyne, which can then react with a tetrazine-labeled probe in a highly rapid and specific manner. mdpi.comnih.govnih.govresearchgate.net This "tetrazine ligation" is one of the fastest bioorthogonal reactions and is well-suited for in vivo pre-targeted imaging applications. mdpi.comnih.gov For example, a modified N-(1-benzylpiperidin-4-yl)-acetamide analogue could be administered to target specific tissues, followed by a tetrazine-labeled PET imaging agent for highly sensitive and specific detection. mdpi.comresearchgate.net

Photo-crosslinking Probes: The scaffold could be derivatized with a photo-activatable group, such as a diazirine or an aryl azide. Upon exposure to UV light, this group would form a covalent bond with nearby molecules, allowing for the identification of the compound's direct binding partners within the cell.

The strategic exploration of these future research directions will be instrumental in fully realizing the therapeutic potential of this compound and its derivatives. By combining rational drug design, advanced biological evaluation, and cutting-edge chemical biology tools, the scientific community can pave the way for the development of novel and effective treatments for a wide range of human diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1-benzylpiperidin-4-yl)-2-bromoacetamide, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the piperidine core and bromoacetamide coupling. Key parameters include temperature control (e.g., 0–5°C for bromoacetylation), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical techniques such as HPLC (≥95% purity threshold) and NMR (e.g., verifying benzyl proton signals at δ 7.2–7.4 ppm) are essential for quality control .

Q. How is the structural conformation of this compound characterized, and what techniques validate its three-dimensional geometry?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation, resolving bond angles and torsional strain in the piperidine ring. Computational modeling (e.g., DFT calculations) complements experimental data by predicting electronic properties. NMR (¹H, ¹³C, and 2D COSY) identifies substituent positions, while mass spectrometry confirms molecular weight (e.g., [M+H]+ peak at m/z 363.167) .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to assess its therapeutic potential?

  • Methodological Answer : Initial studies highlight antimicrobial (MIC assays against S. aureus) and anti-inflammatory activity (COX-2 inhibition via ELISA). Enzymatic assays (e.g., acetylcholinesterase inhibition with IC₅₀ values) and receptor-binding studies (radioligand displacement for σ-1 receptors) are standard. Cell viability assays (MTT or resazurin) in models like MCF-7 or A549 cells screen for cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, incubation time) or cell line heterogeneity. Standardized protocols (e.g., NIH Guidelines for Dose-Response Curves) and orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) are recommended. Meta-analyses of published data, adjusting for variables like solvent (DMSO vs. saline), can identify confounding factors .

Q. What strategies enhance the compound's target specificity, particularly in neurological applications where off-target receptor interactions are a concern?

  • Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) can optimize piperidine and bromoacetamide substituents. For example, replacing the benzyl group with a p-fluorobenzyl moiety reduces off-target binding to opioid receptors. Competitive binding assays (e.g., with [³H]-naloxone) validate selectivity .

Q. How do solvent polarity and pH influence the compound’s reactivity in nucleophilic substitution reactions, and what analytical methods track these transformations?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize transition states in SN2 reactions, while acidic conditions (pH <5) protonate the acetamide nitrogen, altering reactivity. Reaction progress is monitored via TLC (Rf shifts) and LC-MS. Kinetic studies (Eyring plots) quantify activation parameters, and ¹⁹F NMR tracks fluorine-containing byproducts .

Q. What in vitro models best predict the compound’s pharmacokinetics, and how do metabolic stability assays inform lead optimization?

  • Methodological Answer : Microsomal stability assays (human liver microsomes + NADPH) assess CYP450-mediated degradation. Caco-2 permeability models predict intestinal absorption, while plasma protein binding (ultrafiltration) impacts bioavailability. Metabolite identification via HR-MS/MS guides structural modifications (e.g., deuterating labile C-H bonds) to enhance half-life .

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N-(1-benzylpiperidin-4-yl)-2-bromoacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.